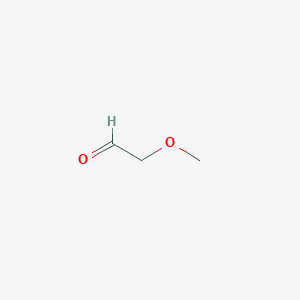

Metoxiacetaldehído

Descripción general

Descripción

Synthesis Analysis

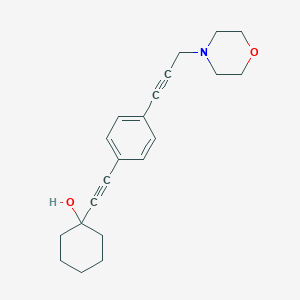

The synthesis of methoxyacetaldehyde and its derivatives involves various strategies, including high-pressure reactions and the utilization of specific catalysts to achieve high yield, diastereoselectivity, and enantioselectivity (Malinowska, Kwiatkowski, & Jurczak, 2004). Alternative synthesis methods focus on producing intermediates for semi-synthesis of macrolide antibiotics, showcasing the compound's utility in broader chemical synthesis contexts (Liang, 2000).

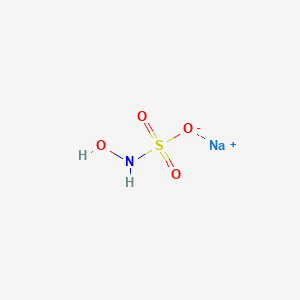

Molecular Structure Analysis

The molecular structure and vibrational states of methoxyacetaldehyde have been meticulously studied through spectroscopy to support its detection in various mediums, including the interstellar medium. These studies provide precise sets of spectroscopic constants for methoxyacetaldehyde, aiding in the understanding of its chemical behavior and properties (Kolesniková et al., 2018).

Chemical Reactions and Properties

Methoxyacetaldehyde's reactivity is showcased in studies focusing on the synthesis of ethoxyacetaldehyde and its subsequent reactions. These studies reveal its capacity to undergo typical aldehyde reactions, expanding its utility in organic synthesis (Shostakovskii, Kuznetsov, Dubovik, & Zikherman, 1961).

Physical Properties Analysis

The physical properties of methoxyacetaldehyde, such as its rotational spectrum and stability across various vibrational states, are critical for its identification and utilization in chemical reactions. Studies providing accurate experimental frequencies across the millimeter-wave region are essential for applications in spectroscopy and atmospheric science (Kolesniková et al., 2018).

Chemical Properties Analysis

The chemical properties of methoxyacetaldehyde, including its oxidation reactions and role in the metabolism of other compounds, illustrate its biochemical significance. For example, its oxidation by aldehyde dehydrogenase (ALDH) highlights its potential impact on metabolic processes and susceptibility to various genotypes (Kitagawa, Kawamoto, Kunugita, Tsukiyama, Okamoto, Yoshida, Nakayama, & Nakayama, 2000).

Aplicaciones Científicas De Investigación

Análisis químico

El metoxiacetaldehído es un compuesto con la fórmula C3H6O2 . Se utiliza en análisis químico e investigación debido a su estructura y propiedades únicas . El compuesto también se conoce como Acetaldehído, 2-metoxi-; α-Metoxiacetaldehído; 2-Metoxiacetaldehído; Metoxiethanal .

Metabolito intermedio en investigación biológica

El this compound sirve como metabolito intermedio en la investigación biológica . Se ha descubierto que tiene efectos inmunosupresores en ratas, lo que indica posibles aplicaciones en inmunología y farmacología .

Síntesis orgánica

El this compound se usa como sustrato en varias clases de reacciones orgánicas de dos y múltiples componentes . Su uso en síntesis orgánica es valioso debido a su eficiencia y versatilidad .

Química verde

El compuesto se utiliza en química verde, particularmente en condiciones sin disolvente . Esto se debe a que las condiciones sin disolvente son ecológicas, evitando el uso de disolventes tóxicos volátiles .

Transformaciones orgánicas basadas en agua

El this compound se utiliza en transformaciones orgánicas basadas en agua

Safety and Hazards

Methoxyacetaldehyde is classified as a flammable liquid (Category 2), and it may cause an allergic skin reaction (Category 1). It also causes serious eye irritation (Category 2). It’s recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Methoxyacetaldehyde, also known as 2-Methoxyacetaldehyde, is a chemical compound with the molecular formula C3H6O2 . Its mechanism of action involves several steps and is influenced by various factors. Here is a detailed overview:

Mode of Action

Methoxyacetaldehyde is an intermediate metabolite of 2-Methoxyethanol . It is speculated that the main pathway of 2-Methoxyethanol metabolism is the oxidation to Methoxyacetaldehyde by alcohol dehydrogenase (ADH), and the successive oxidation of Methoxyacetaldehyde to 2-Methoxyacetic acid (MAA) by aldehyde dehydrogenase (ALDH) .

Biochemical Pathways

Methoxyacetaldehyde is involved in the metabolic pathway of 2-Methoxyethanol. The metabolism of 2-Methoxyethanol to Methoxyacetaldehyde, and then to MAA, is a key process. This pathway involves the enzymes alcohol dehydrogenase and aldehyde dehydrogenase .

Result of Action

Methoxyacetaldehyde has been shown to be immunosuppressive in rats following oral dosing . It is also known to induce chromosome aberrations in Chinese hamster ovary cells . These effects indicate that Methoxyacetaldehyde can have significant impacts at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methoxyacetaldehyde. For instance, the presence of alcohol dehydrogenase and aldehyde dehydrogenase enzymes, which are involved in its metabolism, can affect its action . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Methoxyacetaldehyde is metabolized in the body through a series of biochemical reactions. The primary enzymes involved in its metabolism are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) . These enzymes interact with Methoxyacetaldehyde, catalyzing its conversion into other compounds. The nature of these interactions is primarily enzymatic, with Methoxyacetaldehyde serving as a substrate for these enzymes.

Cellular Effects

The effects of Methoxyacetaldehyde on cells are complex and multifaceted. It has been shown to have immunosuppressive effects in rats This suggests that Methoxyacetaldehyde may influence cell function by modulating immune responses

Molecular Mechanism

At the molecular level, Methoxyacetaldehyde exerts its effects through its interactions with various biomolecules. For instance, it binds to enzymes like ADH and ALDH, influencing their activity . This can lead to changes in gene expression and other cellular processes. The precise molecular mechanisms of Methoxyacetaldehyde’s action remain an active area of research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methoxyacetaldehyde can change over time. For example, studies have shown that the number of HDA6 speckles, which are associated with Methoxyacetaldehyde, increased during drought stress . This suggests that Methoxyacetaldehyde may have long-term effects on cellular function.

Metabolic Pathways

Methoxyacetaldehyde is involved in several metabolic pathways. It is metabolized to 2-methoxyacetic acid (MAA) via the intermediate metabolite methoxyacetaldehyde (MAAD) . This process involves enzymes like ADH and ALDH, and may also affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of Methoxyacetaldehyde is an important aspect of its function. One study suggests that the activity of Methoxyacetaldehyde was distributed in mitochondrial fractions . This indicates that Methoxyacetaldehyde may be directed to specific compartments or organelles within the cell, potentially influencing its activity or function.

Propiedades

IUPAC Name |

2-methoxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEFYOVWKJXNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145651 | |

| Record name | 2-Methoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10312-83-1 | |

| Record name | Methoxyacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4O7K64WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

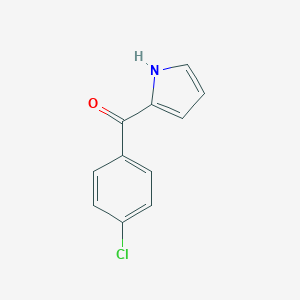

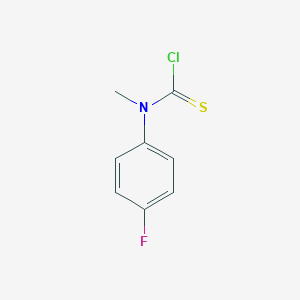

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)

![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)